![molecular formula C12H8F3NO2S B1300634 4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 144059-85-8](/img/structure/B1300634.png)

4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

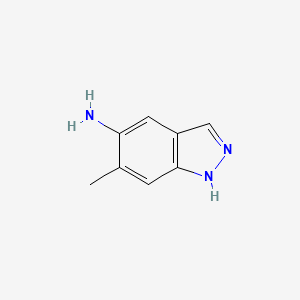

The compound of interest, 4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, is a derivative of thiazole carboxylic acid. Thiazole derivatives are known for their biological activities and are often explored for their potential use in medicinal chemistry. The compound's structure includes a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen, substituted with a trifluoromethyl group and a methyl group at distinct positions on the ring.

Synthesis Analysis

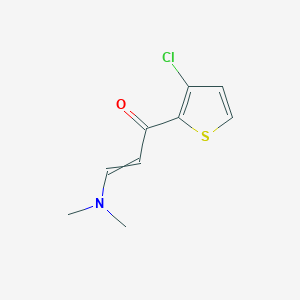

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides involves mycelia growth inhibition assays against phytopathogenic fungi, indicating potential antifungal applications . Another related synthesis involves the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides to yield thiazole-5-carboxylate esters . These methods highlight the diverse synthetic routes that can be taken to produce thiazole derivatives.

Molecular Structure Analysis

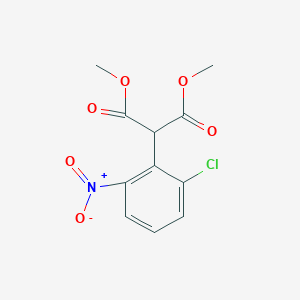

The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic and theoretical methods. For example, the structural and electronic properties of 4-methylthiadiazole-5-carboxylic acid were investigated using density functional theory (DFT) and vibrational analysis through FT-IR and FT-Raman spectra . Similarly, the molecular structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . These studies provide insights into the stability, electronic transitions, and potential hydrogen bonding interactions within the molecules.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For instance, triorganotin carboxylates of 2-mercapto-4-methyl-5-thiazoleacetic acid have been synthesized and characterized, revealing their potential in forming polymeric structures . Additionally, the reactivity of 4-methylseleno-1,1,1-trihalo-3-alken-2-ones with bromine and ammonia to form isoselenazoles demonstrates the versatility of thiazole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are crucial for their practical applications. The study of 4-methylthiadiazole-5-carboxylic acid revealed its non-linear optical properties, molecular electrostatic potential surface map, and thermodynamic potentials at different temperatures . These properties are significant for understanding the behavior of the compound in various environments and for predicting its reactivity and stability.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations

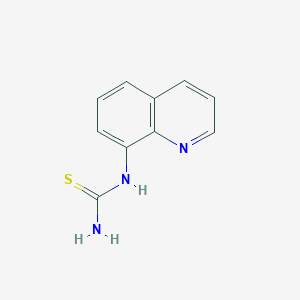

Chemistry of Heterocyclic Compounds : The reactivity of certain dicyanomethylene derivatives has been utilized as a building block for synthesizing a wide range of heterocyclic compounds including thiazoles. This showcases the compound's potential utility in synthesizing structurally related thiazole derivatives for various applications (Gomaa & Ali, 2020).

Novel Synthetic Approaches : Syntheses involving o-phenylenediamines have led to the creation of benzimidazoles, quinoxalines, and azolylthiazoles. This highlights the versatility of azole-based structures in creating biologically active molecules, indicating a potential pathway for synthesizing derivatives of the queried compound (Ibrahim, 2011).

Pharmacological Activities

Anticancer Potential : Research on cinnamic acid derivatives, similar in functional group reactivity to the queried compound, has shown significant anticancer potentials, suggesting that structurally related compounds could also be explored for their anticancer activities (De, Baltas, & Bedos-Belval, 2011).

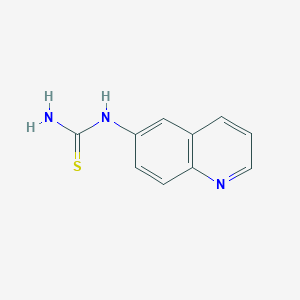

Antioxidant and Anti-inflammatory Properties : Studies have demonstrated that benzofused thiazole derivatives exhibit antioxidant and anti-inflammatory activities. This suggests that thiazole carboxylic acids might also have similar pharmacological properties, warranting further investigation (Raut et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)19-10(16-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHABGKKKDITNFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363282 |

Source

|

| Record name | 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |

CAS RN |

144059-85-8 |

Source

|

| Record name | 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)

![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)

![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)

![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)